Benzyl phenylacetate
Benzyl phenylacetate
Benzyl phenylacetate is a clear colorless liquid with a honey-like odor. (NTP, 1992)
Phenylmethyl benzeneacetate, also known as benzyl alpha-toluate or benzyl phenylacetate, belongs to the class of organic compounds known as benzyloxycarbonyls. These are organic compounds containing a carbonyl group substituted with a benzyloxyl group. Phenylmethyl benzeneacetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, phenylmethyl benzeneacetate is primarily located in the membrane (predicted from logP). Phenylmethyl benzeneacetate has a sweet, cocoa, and floral taste.
Phenylmethyl benzeneacetate, also known as benzyl alpha-toluate or benzyl phenylacetate, belongs to the class of organic compounds known as benzyloxycarbonyls. These are organic compounds containing a carbonyl group substituted with a benzyloxyl group. Phenylmethyl benzeneacetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, phenylmethyl benzeneacetate is primarily located in the membrane (predicted from logP). Phenylmethyl benzeneacetate has a sweet, cocoa, and floral taste.
Brand Name:
Vulcanchem
CAS No.:
102-16-9
VCID:
VC20993186
InChI:
InChI=1S/C15H14O2/c16-15(11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2
SMILES:
C1=CC=C(C=C1)CC(=O)OCC2=CC=CC=C2
Molecular Formula:
C15H14O2
Molecular Weight:
226.27 g/mol
Benzyl phenylacetate
CAS No.: 102-16-9
Cat. No.: VC20993186
Molecular Formula: C15H14O2
Molecular Weight: 226.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Benzyl phenylacetate is a clear colorless liquid with a honey-like odor. (NTP, 1992) Phenylmethyl benzeneacetate, also known as benzyl alpha-toluate or benzyl phenylacetate, belongs to the class of organic compounds known as benzyloxycarbonyls. These are organic compounds containing a carbonyl group substituted with a benzyloxyl group. Phenylmethyl benzeneacetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, phenylmethyl benzeneacetate is primarily located in the membrane (predicted from logP). Phenylmethyl benzeneacetate has a sweet, cocoa, and floral taste. |
|---|---|
| CAS No. | 102-16-9 |
| Molecular Formula | C15H14O2 |
| Molecular Weight | 226.27 g/mol |
| IUPAC Name | benzyl 2-phenylacetate |
| Standard InChI | InChI=1S/C15H14O2/c16-15(11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2 |
| Standard InChI Key | MIYFJEKZLFWKLZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1=CC=C(C=C1)CC(=O)OCC2=CC=CC=C2 |
| Flash Point | greater than 200 °F (NTP, 1992) |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator